2-bromo-N-(4-(furan-3-yl)benzyl)benzamide
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Overview
Description
2-bromo-N-(4-(furan-3-yl)benzyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(furan-3-yl)benzyl)benzamide typically involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzamide in the presence of a Lewis acid catalyst.
Attachment of the Furan Ring: The furan ring can be attached via a nucleophilic substitution reaction, where the furan-3-yl group is introduced to the benzylbenzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Friedel-Crafts alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-(furan-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzylbenzamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing
Properties
IUPAC Name |
2-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-17-4-2-1-3-16(17)18(21)20-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBOKGJLSQJAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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